9H-Carbazole, 3,6,9-triphenyl-
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Overview
Description
9H-Carbazole, 3,6,9-triphenyl- is an organic compound with the molecular formula C30H21N. It belongs to the class of carbazole derivatives, which are known for their unique structural and electronic properties. This compound is characterized by the presence of three phenyl groups attached to the carbazole core at positions 3, 6, and 9.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3,6,9-triphenyl- typically involves the functionalization of the carbazole core at the 3, 6, and 9 positions. One common method is the Suzuki coupling reaction, which involves the reaction of 9H-carbazole with aryl halides in the presence of a palladium catalyst and a base . The reaction conditions usually include the use of a solvent such as toluene or dimethylformamide (DMF) and a temperature range of 80-120°C.
Industrial Production Methods
In an industrial setting, the production of 9H-Carbazole, 3,6,9-triphenyl- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole, 3,6,9-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-3,6,9-trione derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrocarbazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
9H-Carbazole, 3,6,9-triphenyl- has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: In the field of optoelectronics, 9H-Carbazole, 3,6,9-triphenyl- is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 9H-Carbazole, 3,6,9-triphenyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various cellular processes. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . In optoelectronic applications, the compound’s unique electronic properties facilitate efficient charge transport and light emission .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound, which lacks the phenyl substitutions at positions 3, 6, and 9.
3,6-Dibromo-9H-carbazole: A derivative with bromine atoms at positions 3 and 6.
2,7-Diphenyl-9H-carbazole: A similar compound with phenyl groups at positions 2 and 7.
Uniqueness
9H-Carbazole, 3,6,9-triphenyl- is unique due to the specific positioning of the phenyl groups, which significantly influences its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Properties
IUPAC Name |
3,6,9-triphenylcarbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21N/c1-4-10-22(11-5-1)24-16-18-29-27(20-24)28-21-25(23-12-6-2-7-13-23)17-19-30(28)31(29)26-14-8-3-9-15-26/h1-21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXWYFQBRDBHKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454476 |
Source
|
Record name | 9H-Carbazole, 3,6,9-triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215502-76-4 |
Source
|
Record name | 9H-Carbazole, 3,6,9-triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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